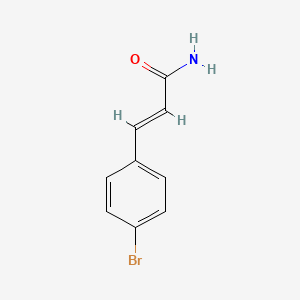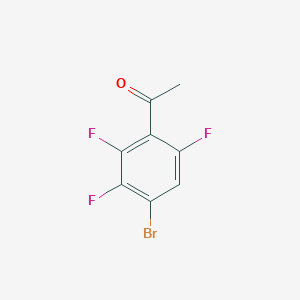
1-(4-Bromo-2,3,6-trifluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2,3,6-trifluorophenyl)ethanone is a chemical compound with the CAS Number: 1523271-90-0 . It has a molecular weight of 253.02 . The compound is typically stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 1-(4-Bromo-2,3,6-trifluorophenyl)ethanone is 1S/C8H4BrF3O/c1-3(13)6-5(10)2-4(9)7(11)8(6)12/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(4-Bromo-2,3,6-trifluorophenyl)ethanone is a liquid at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Protective Group Applications
- The synthesis of various bromo-phenyl ethanones, similar to 1-(4-Bromo-2,3,6-trifluorophenyl)ethanone, has been explored for their effectiveness as chemical protective groups. These compounds have shown high yields and effectiveness in halogen-exchange reactions and esterification processes, demonstrating their utility in chemical synthesis (Li Hong-xia, 2007).
Electrophilic Bromination in Organic Synthesis
- Research on α-monobromination of alkylaryl ketones, a category that includes compounds like 1-(4-Bromo-2,3,6-trifluorophenyl)ethanone, has shown that using ionic liquids as bromine sources can be highly efficient. This process is simple, regioselective, and offers good yields, indicating its significance in organic synthesis (W. Ying, 2011).
Catalysis in Asymmetric Reduction of Ketones
- A study focusing on the asymmetric reduction of 1-arylethanones, including 1-(4-bromophenyl)ethanone, used a polymethacrylate catalyst. This research demonstrates the potential of using these compounds in catalyzing the production of enantioenriched secondary alcohols, contributing to the field of asymmetric synthesis (T. H. K. Thvedt et al., 2011).
Computational Studies in Organic Chemistry
- Computational studies have been conducted on the reactions between imidazole and derivatives of 2-bromo-1-arylethanones, which includes compounds structurally similar to 1-(4-Bromo-2,3,6-trifluorophenyl)ethanone. These studies use Density Functional Theory calculations to understand the reactions better, providing insights into the theoretical aspects of organic chemistry (T. Erdogan & F. Erdoğan, 2019).
Synthesis of Novel Organic Compounds
- Research has been conducted on the synthesis of various novel organic compounds using bromo-arylethanone derivatives. This includes the creation of thiazole, thiophene, and thienopyrimidine derivatives, demonstrating the versatility of bromo-arylethanones in synthesizing a wide range of organic compounds (S. Hessien et al., 2009).
Antimicrobial and Antitumor Studies
- Some studies have explored the antimicrobial and antitumor activities of compounds derived from bromo-arylethanones. This research has shown that these compounds can exhibit a broad range of antitumor activities and might be effective against various bacterial and fungal strains, indicating potential biomedical applications (R. Ramadan et al., 2014).
Propiedades
IUPAC Name |
1-(4-bromo-2,3,6-trifluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c1-3(13)6-5(10)2-4(9)7(11)8(6)12/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLWYEZZGODNCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1F)Br)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

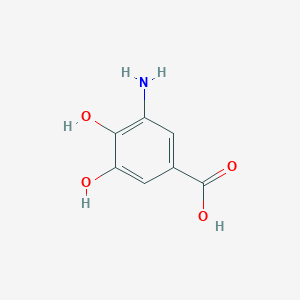
![(2Z)-2-[(4-methylsulfanylphenyl)methylidene]-3H-inden-1-one](/img/structure/B2361874.png)
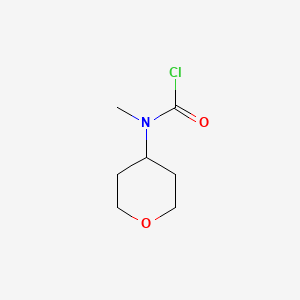
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2361877.png)
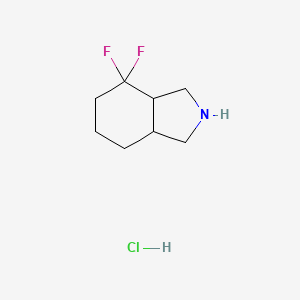
![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2361881.png)
![1-[1-(4-fluorophenyl)cyclobutanecarbonyl]-N-methylpiperidin-4-amine hydrochloride](/img/structure/B2361882.png)
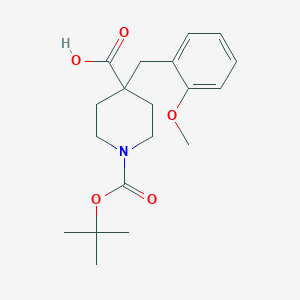
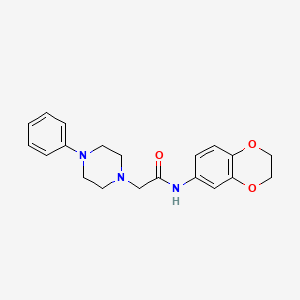
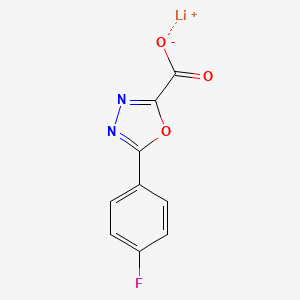
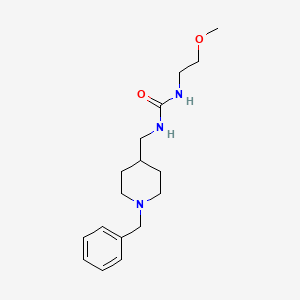
![2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile](/img/structure/B2361890.png)
![2-(4-benzoylbenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2361892.png)
